molecular formula C27H24N6O3 B10862849 2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B10862849
M. Wt: 480.5 g/mol
InChI Key: AGGYZLJTOBGFGR-UHFFFAOYSA-N
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Description

“2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione” is a complex organic compound that features multiple fused ring systems and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione” typically involves multi-step organic reactions. These steps may include:

    Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution or cross-coupling reactions.

    Attachment of the propyl linker: This can be done using alkylation reactions.

    Formation of the isoindole-1,3(2H)-dione moiety: This may involve cyclization reactions of suitable precursors.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Use of catalysts: To enhance reaction rates and selectivity.

    Optimization of temperature and pressure: To ensure efficient reactions.

    Purification techniques: Such as chromatography and recrystallization to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions may target the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

Medicine

    Pharmaceutical applications: Due to its complex structure, the compound may have potential as a therapeutic agent for various diseases.

Industry

    Materials science: The compound may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of “2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds share the core structure and may exhibit similar chemical and biological properties.

    Isoindole derivatives: These compounds have the isoindole moiety and may have comparable reactivity and applications.

Uniqueness

The uniqueness of “2-{3-[7-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione” lies in its specific combination of functional groups and fused ring systems, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C27H24N6O3

Molecular Weight

480.5 g/mol

IUPAC Name

2-[3-[10-(4-methoxyphenyl)-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]propyl]isoindole-1,3-dione

InChI

InChI=1S/C27H24N6O3/c1-16-17(2)33(18-10-12-19(36-3)13-11-18)24-23(16)25-29-22(30-32(25)15-28-24)9-6-14-31-26(34)20-7-4-5-8-21(20)27(31)35/h4-5,7-8,10-13,15H,6,9,14H2,1-3H3

InChI Key

AGGYZLJTOBGFGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C3=NC(=NN3C=N2)CCCN4C(=O)C5=CC=CC=C5C4=O)C6=CC=C(C=C6)OC)C

Origin of Product

United States

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